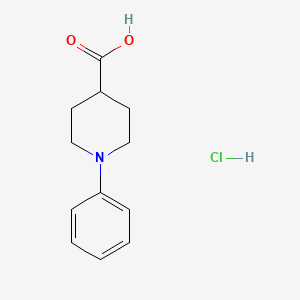

1-Phenylpiperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFZAPQHSZCXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741558 | |

| Record name | 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209005-67-4 | |

| Record name | 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Phenylpiperidine-4-carboxylic acid hydrochloride basic properties

An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Core Properties and Applications

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug development. Its unique structural scaffold, featuring a phenyl group attached to a piperidine ring with a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of analgesics and psychoactive agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into the experimental considerations and strategic applications of this important chemical entity.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The hydrochloride salt form significantly enhances its aqueous solubility, a crucial attribute for its application in various synthetic and biological assays.[1]

Structural and Molecular Data

The chemical structure of this compound is characterized by a piperidine ring N-substituted with a phenyl group and a carboxylic acid group at the 4-position.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 209005-67-4 | [2][3][4] |

| Molecular Formula | C12H16ClNO2 | [2][3][4] |

| Molecular Weight | 241.71 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Room temperature or 0-8°C | [1][2] |

Spectral Data

-

¹H NMR: Expected signals would include aromatic protons from the phenyl group, distinct multiplets for the axial and equatorial protons of the piperidine ring, and a signal for the acidic proton of the carboxylic acid.

-

¹³C NMR: Aromatic carbons would appear in the downfield region, followed by the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C12H15NO2) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic moieties, and a C=O stretch for the carbonyl group.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the N-arylation of a piperidine-4-carboxylic acid derivative. Below is a generalized, illustrative synthetic workflow.

Illustrative Synthetic Workflow

Caption: Generalized synthetic pathway to this compound.

Experimental Protocol: N-Arylation and Hydrolysis

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: N-Arylation of Ethyl Piperidine-4-carboxylate

-

To a solution of ethyl piperidine-4-carboxylate and an aryl halide (e.g., bromobenzene) in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., BINAP).

-

Add a base (e.g., sodium tert-butoxide) and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1-phenylpiperidine-4-carboxylic acid ester.

Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the coupling of the piperidine nitrogen with the aryl halide. The base is essential for the deprotonation of the amine and regeneration of the active catalyst.

Step 2: Ester Hydrolysis

-

Dissolve the purified ester from Step 1 in a mixture of a suitable solvent (e.g., THF or methanol) and water.

-

Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction for the disappearance of the ester by TLC or LC-MS.

-

Once complete, carefully neutralize the reaction mixture with an acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-phenylpiperidine-4-carboxylic acid.

Causality: Base-catalyzed hydrolysis (saponification) is a standard method for cleaving esters to their corresponding carboxylic acids. The use of a water-miscible organic solvent ensures the homogeneity of the reaction mixture.

Step 3: Hydrochloride Salt Formation

-

Suspend the synthesized 1-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Causality: The formation of the hydrochloride salt improves the compound's stability and solubility in aqueous media, which is often advantageous for subsequent applications.

Applications in Drug Discovery and Development

The phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this core structure.[6][7][8] this compound serves as a crucial intermediate in the synthesis of many of these and other novel therapeutic agents.

Precursor for Opioid Analgesics

A significant application of this compound is in the synthesis of potent opioid analgesics, such as fentanyl and its analogues.[6][7] The 4-phenylpiperidine moiety is a key structural feature for high-affinity binding to the mu-opioid receptor.[7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 10-220355 - 1-phenylpiperidine-4-carboxylic-acid | 94201-4… [cymitquimica.com]

- 5. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. painphysicianjournal.com [painphysicianjournal.com]

- 7. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpiperidines - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: A Key Building Block in Modern Drug Discovery

CAS Number: 209005-67-4

Prepared by a Senior Application Scientist

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

Welcome to a comprehensive exploration of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This guide moves beyond a simple recitation of facts to provide a deeper understanding of this compound's synthesis, analytical characterization, and, most critically, its emerging role as a valuable building block in the design of novel therapeutics. As we delve into the technical intricacies of this compound, we will uncover the causality behind its utility, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic compound featuring a central piperidine ring N-substituted with a phenyl group and bearing a carboxylic acid at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and chemical applications.

| Property | Value | Source(s) |

| CAS Number | 209005-67-4 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |

| Molecular Weight | 241.71 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of 1-Phenylpiperidine-4-carboxylic acid and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common and effective strategy involves the N-arylation of a piperidine-4-carboxylic acid derivative. Below is a generalized, yet detailed, protocol that illustrates a plausible synthetic pathway.

Experimental Protocol: Synthesis of this compound

Step 1: N-Arylation of a Piperidine-4-carboxylate Ester

The initial step involves the coupling of a protected piperidine-4-carboxylic acid, typically an ester such as ethyl isonipecotate, with an aryl halide in the presence of a suitable catalyst and base. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

-

Reactants: Ethyl isonipecotate, bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Solvent: A dry, aprotic solvent such as toluene or dioxane.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

-

Add the solvent, followed by ethyl isonipecotate and bromobenzene.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-phenylpiperidine-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The ester is then hydrolyzed to the corresponding carboxylic acid.

-

Reactants: Ethyl 1-phenylpiperidine-4-carboxylate and a base (e.g., lithium hydroxide or sodium hydroxide).

-

Solvent: A mixture of tetrahydrofuran (THF) and water.

-

Procedure:

-

Dissolve the ester in the THF/water solvent mixture.

-

Add the base and stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 1-Phenylpiperidine-4-carboxylic acid.

-

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve solubility and stability.

-

Reactants: 1-Phenylpiperidine-4-carboxylic acid and a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane).

-

Solvent: A dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent.

-

Slowly add the HCl solution with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of 1-Phenylpiperidine-4-carboxylic acid.[2]

-

Column: A C18 column is a suitable choice.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid (for Mass Spectrometry compatibility) or phosphoric acid is typically used.[2]

-

Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS) for confirmation of the molecular weight.

A validated HPLC method would involve assessing parameters such as linearity, precision, accuracy, and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect to see signals corresponding to the aromatic protons on the phenyl ring, as well as signals for the protons on the piperidine ring. The protons adjacent to the nitrogen and the proton on the carbon bearing the carboxylic acid would likely be the most deshielded among the piperidine protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the aliphatic carbons of the piperidine ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.

Application in Drug Development: A Scaffold for PROTACs

The true significance of this compound in modern drug discovery lies in its application as a building block for Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Concept: Hijacking the Cellular Machinery

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[3] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5]

Caption: The mechanism of action of a PROTAC.

The Role of 1-Phenylpiperidine-4-carboxylic acid as a Linker Component

The linker in a PROTAC is not merely a passive tether; it plays a crucial role in the stability, solubility, and overall efficacy of the molecule.[4][5] The incorporation of rigid structural elements, such as piperidine rings, into the linker can enhance the metabolic stability of the PROTAC and provide a more defined spatial orientation of the two ligands.[2][4] This controlled orientation is critical for the formation of a productive ternary complex between the target protein and the E3 ligase.[2]

This compound serves as an excellent starting point for the synthesis of such rigid linkers. The carboxylic acid functionality provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand via an amide bond formation. The phenyl group can also be further functionalized to modulate the physicochemical properties of the linker. The rigid piperidine scaffold helps to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which is a key determinant of degradation efficiency.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[6][7]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

-

Avoid breathing dust.[6]

-

In case of contact with eyes or skin, rinse immediately with plenty of water.[6][7]

-

Store in a cool, dry place away from incompatible materials.[7]

-

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with its inherent structural rigidity, makes it an attractive component for the design of sophisticated molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible building blocks such as this will undoubtedly grow. Future research will likely focus on the development of novel PROTACs incorporating this and similar piperidine-based linkers to target a wider range of disease-causing proteins, further solidifying the importance of this compound in the future of drug discovery.

References

- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). BenchChem. Retrieved January 6, 2026.

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2011). Molecules, 16(12), 10184-10203.

- An overview of PROTACs: a promising drug discovery paradigm. (2022).

- Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.

- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). RSC Advances, 12(36), 23653-23662.

-

1-Phenylpiperidine-4-carboxylic acid. (2018). SIELC Technologies. Retrieved January 6, 2026, from [Link]

-

1 Phenylpiperidine 4 Carboxylic Acid. (n.d.). Cenmed Enterprises. Retrieved January 6, 2026, from [Link]

- A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. (1951). The Korean Journal of Internal Medicine, 6(4), 201-204.

- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride. (n.d.). Google Patents.

-

GHS 11 (Rev.11) SDS Word 下载CAS: 94201-40-8 Name: 1-phenylpiperidine-4-carboxylic acid. (n.d.). XiXisys. Retrieved January 6, 2026, from [Link]

-

What makes PROTACs and MGDs game-changers in drug discovery?. (2025). News-Medical.Net. Retrieved January 6, 2026, from [Link]

Sources

- 1. 10-220355 - 1-phenylpiperidine-4-carboxylic-acid | 94201-4… [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidine-4-carboxylic acid hydrochloride is a key chemical entity with significant relevance in medicinal chemistry and pharmaceutical development. As a substituted piperidine derivative, it serves as a crucial building block in the synthesis of a variety of bioactive molecules, most notably as a precursor to potent analgesics and psychoactive agents.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, analytical characterization, and established applications in drug discovery and neuroscience research. The hydrochloride salt form enhances the compound's solubility, making it particularly amenable to a range of experimental conditions.[1] A thorough understanding of this molecule is essential for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a piperidine ring substituted at the 1-position with a phenyl group and at the 4-position with a carboxylic acid. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₆ClNO₂ | [2] |

| Molecular Weight | 241.71 g/mol | [2] |

| CAS Number | 209005-67-4 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 131 °C (for free base) | [3] |

| Boiling Point | 379.6 °C at 760 mmHg (for free base) | [3] |

| pKa (Predicted) | 3.85 ± 0.20 | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Chemical Structure:

The chemical structure of this compound is characterized by the presence of a phenyl group directly attached to the nitrogen atom of the piperidine ring, and a carboxylic acid group at the 4-position. This arrangement is foundational to its utility as a scaffold in medicinal chemistry.

Caption: Chemical structure of this compound.

Synthesis Methodologies

A plausible synthetic route starts from piperidine-4-carboxylic acid (isonipecotic acid). The general approach involves an initial protection of the carboxylic acid group as an ester, followed by N-phenylation, and subsequent hydrolysis of the ester and salt formation.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (General Procedure):

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Suspend piperidine-4-carboxylic acid in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

-

Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free ester into an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylic acid methyl ester.

Step 2: N-Phenylation

-

Dissolve the piperidine-4-carboxylic acid methyl ester, phenylboronic acid, and a copper(II) acetate catalyst in a suitable solvent such as dichloromethane.

-

Add a base, for instance, triethylamine, to the mixture.

-

Stir the reaction at room temperature under an air atmosphere for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-phenylpiperidine-4-carboxylic acid methyl ester.

Step 3: Hydrolysis

-

Dissolve the 1-phenylpiperidine-4-carboxylic acid methyl ester in a mixture of methanol and water.

-

Add a stoichiometric excess of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the free acid.

-

Filter the precipitate and wash with cold water.

-

Dry the solid to yield 1-phenylpiperidine-4-carboxylic acid.

Step 4: Hydrochloride Salt Formation

-

Dissolve the synthesized 1-phenylpiperidine-4-carboxylic acid in a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is imperative to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Methodologies

| Technique | Purpose | Key Parameters & Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A reverse-phase HPLC method can be utilized with a C18 column. A mobile phase consisting of acetonitrile and water with an acidic modifier like phosphoric or formic acid is suitable.[4] The compound should elute as a sharp, single peak. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity profiling | Coupled with HPLC, mass spectrometry provides molecular weight information (m/z for the free base expected around 206.12). It is highly sensitive for detecting and identifying trace impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra will confirm the connectivity of atoms. Expected ¹H NMR signals would include multiplets for the phenyl protons and the piperidine ring protons, and a broad singlet for the carboxylic acid proton. |

| Infrared (IR) Spectroscopy | Functional group identification | The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-N stretching of the tertiary amine, and aromatic C-H and C=C stretching. |

Exemplary Analytical Protocol: HPLC Method

-

Column: Newcrom R1 reverse-phase column.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[4]

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization.[4]

Mechanism of Action and Biological Relevance

Phenylpiperidine derivatives are a well-established class of compounds with significant activity at opioid receptors.[5] This scaffold is a core component of potent analgesics like fentanyl and its analogues.[5] The primary mechanism of action for many phenylpiperidines involves agonism at the mu-opioid receptor, which leads to analgesic and sedative effects.[5]

While direct studies on the opioid receptor binding affinity of 1-Phenylpiperidine-4-carboxylic acid are not extensively published, its structural similarity to known opioid ligands strongly suggests potential interaction with these receptors.[6][7][8] The presence of the N-phenyl group and the piperidine core are key pharmacophoric features for opioid receptor recognition. It is plausible that this compound acts as a precursor or a metabolite in biological systems, or as a starting point for the synthesis of more potent opioid receptor modulators. Its utility in neuroscience research lies in its potential to probe the structure-activity relationships of ligands targeting neurotransmitter systems.[1]

Signaling Pathway Implication:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 10-220355 - 1-phenylpiperidine-4-carboxylic-acid | 94201-4… [cymitquimica.com]

- 3. 1-phenylpiperidine-4-carboxylic acid CAS#: 94201-40-8 [m.chemicalbook.com]

- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One moment, please... [painphysicianjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Opioid Receptor Ligands [myskinrecipes.com]

- 8. Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Synthetic Opioids: An In-depth Technical Guide to the Discovery and History of 1-Phenylpiperidine-4-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidine-4-carboxylic acid hydrochloride stands as a pivotal scaffold in the landscape of medicinal chemistry. Its discovery, intrinsically linked to the pioneering synthesis of the first fully synthetic opioid, pethidine, marked a paradigm shift in analgesic drug development. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and its enduring legacy as a foundational precursor for a diverse range of pharmaceuticals. By examining the causality behind experimental choices and providing detailed methodologies, this document offers a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: A Molecule of Unforeseen Significance

This compound is a versatile chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a wide array of bioactive molecules.[1] Its hydrochloride salt form confers enhanced solubility, rendering it a highly adaptable component in various medicinal chemistry applications.[1] The significance of this compound is most pronounced in the development of analgesics and psychoactive agents, where its rigid phenylpiperidine framework serves as a crucial pharmacophore.[1] Beyond its pharmaceutical applications, it is also a valuable tool in neuroscience research, aiding in the exploration of neurotransmitter systems and the mechanisms of psychoactive substances.[1]

The discovery of this seemingly simple molecule was not a targeted endeavor but rather a serendipitous outcome of research in a different therapeutic area. Its story is inextricably woven with the quest for new synthetic drugs in the early 20th century and the groundbreaking work that led to the creation of pethidine, a discovery that opened the floodgates for the development of a vast class of synthetic opioids.

The Genesis: A Serendipitous Discovery in the Pursuit of Antispasmodics

The history of 1-phenylpiperidine-4-carboxylic acid begins with the synthesis of pethidine (also known as meperidine) in 1938 by the German chemist Otto Eisleb at IG Farben.[2] Eisleb was not initially searching for an analgesic. His research was focused on developing synthetic anticholinergic agents, compounds that could act as antispasmodics. The structural similarities between pethidine and atropine, a known anticholinergic, fueled this line of inquiry.

The analgesic properties of the newly synthesized compound were discovered shortly after by Otto Schaumann, a pharmacologist also at IG Farben.[2][3] This unexpected finding was a landmark moment in pharmacology, demonstrating that potent opioid-like analgesia could be achieved with a structure entirely different from the complex polycyclic architecture of morphine. This realization shattered the long-held belief that analgesic activity was exclusive to morphine and its direct derivatives, paving the way for the era of synthetic opioids.[2]

The synthesis of pethidine, and by extension the implicit creation of its carboxylic acid precursor, was a direct result of the burgeoning field of organic synthesis in Germany, which was driven by a need to develop novel drugs and reduce reliance on imported natural products like opium.

The Foundational Synthesis: The Eisleb Method

The original synthesis of pethidine, as developed by Otto Eisleb, laid the groundwork for the production of 1-phenylpiperidine-4-carboxylic acid and its derivatives. The key steps of this classical synthesis involve the formation of the 4-phenylpiperidine ring system and the subsequent manipulation of the 4-position substituent.

The process begins with the reaction of benzyl cyanide and N,N-bis(2-chloroethyl)methylamine in the presence of a strong base, typically sodium amide.[4] This reaction proceeds via a double alkylation of the acidic methylene group of benzyl cyanide by the bis-electrophilic nitrogen mustard, leading to the formation of the piperidine ring and yielding 1-methyl-4-phenylpiperidine-4-carbonitrile.

The crucial step for the formation of the carboxylic acid is the hydrolysis of the nitrile group. This is typically achieved by heating the carbonitrile intermediate with a strong acid, such as sulfuric acid, or a strong base.[4][5] This hydrolysis converts the cyano group into a carboxylic acid, yielding 1-methyl-4-phenylpiperidine-4-carboxylic acid. This carboxylic acid is a key intermediate that can then be esterified, for instance with ethanol in the presence of an acid catalyst, to produce pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).[4]

The hydrochloride salt of 1-phenylpiperidine-4-carboxylic acid is then readily prepared by treating the free base with hydrochloric acid.

Visualizing the Eisleb Synthesis

Caption: The Eisleb synthesis of pethidine, highlighting the formation of the carboxylic acid intermediate.

Experimental Protocol: A Modern Adaptation of the Eisleb Synthesis

The following protocol is a representative modern adaptation of the classical Eisleb synthesis for obtaining 1-methyl-4-phenylpiperidine-4-carboxylic acid.

Step 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

-

To a stirred solution of benzyl cyanide and N,N-bis(2-chloroethyl)methylamine hydrochloride in a suitable aprotic solvent (e.g., benzene or toluene), slowly add a solution of sodium amide in the same solvent at a controlled temperature (e.g., 30°C).[6]

-

After the addition is complete, heat the reaction mixture to reflux for several hours (e.g., 3-5 hours) to ensure complete cyclization.[6]

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Separate the organic layer, wash with water until the pH is neutral, and then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude 1-methyl-4-phenylpiperidine-4-carbonitrile, which can be further purified by crystallization.

Step 2: Hydrolysis to 1-Methyl-4-phenylpiperidine-4-carboxylic acid

-

Add the 1-methyl-4-phenylpiperidine-4-carbonitrile to a solution of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., potassium hydroxide in a high-boiling solvent like ethylene glycol).

-

Heat the mixture under reflux for an extended period until the hydrolysis is complete (monitoring by TLC is recommended).

-

If using acid hydrolysis, carefully pour the cooled reaction mixture onto ice and neutralize with a base to precipitate the carboxylic acid.

-

If using base hydrolysis, cool the mixture, dilute with water, and acidify to precipitate the carboxylic acid.

-

Collect the precipitated 1-methyl-4-phenylpiperidine-4-carboxylic acid by filtration, wash with cold water, and dry.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the dried 1-methyl-4-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., isopropanol).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.

-

Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Evolution of Synthesis: Modern and Alternative Routes

While the Eisleb method was groundbreaking, it has limitations, including the use of hazardous reagents like sodium amide and nitrogen mustards. Over the decades, medicinal and process chemists have developed alternative and improved synthetic routes to 1-phenylpiperidine-4-carboxylic acid and its derivatives.

One notable modern approach involves the use of a Strecker-type condensation of a piperidone with an aniline and a cyanide source.[7] This method offers a more convergent and often higher-yielding route to the corresponding α-amino nitrile, which can then be hydrolyzed to the desired carboxylic acid.

Another strategy employs enzymatic hydrolysis of the nitrile intermediate.[6] The use of nitrilases can offer milder reaction conditions, higher selectivity, and a more environmentally friendly process compared to harsh acidic or basic hydrolysis.[6]

Comparative Synthesis Data

| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Eisleb Method | Benzyl cyanide, N,N-bis(2-chloroethyl)methylamine, Sodium amide | Moderate | Historically significant, established | Use of hazardous reagents, multi-step |

| Strecker Condensation | Piperidone, Aniline, Cyanide source | Good to Excellent[7] | Convergent, higher yields | Use of cyanide |

| Enzymatic Hydrolysis | Nitrile intermediate, Nitrilase | High | Mild conditions, environmentally friendly | Enzyme cost and stability |

A Versatile Precursor: The Gateway to a Diverse Pharmacopoeia

The true legacy of this compound lies in its role as a versatile building block for a vast array of pharmaceuticals. While its most famous descendant is pethidine, the core structure has been modified in countless ways to produce drugs with a wide range of pharmacological activities.

Opioid Analgesics:

The 4-phenylpiperidine scaffold is the cornerstone of the fentanyl family of potent opioid analgesics.[8] Fentanyl, sufentanil, alfentanil, and remifentanil all feature this core structure, with modifications to the N-substituent and the 4-position group dramatically influencing potency and pharmacokinetic profiles.

Beyond Analgesia:

The utility of the 1-phenylpiperidine-4-carboxylic acid scaffold extends far beyond opioid receptors. Derivatives have been developed as:

-

Antidiarrheal agents: Loperamide and diphenoxylate are peripherally acting opioid agonists that reduce gut motility.

-

Antipsychotics: Certain butyrophenone antipsychotics, such as haloperidol, incorporate a 4-phenylpiperidine moiety.

-

Monoamine Reuptake Inhibitors: Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been investigated as inhibitors of serotonin, dopamine, and norepinephrine reuptake for the treatment of depression and other CNS disorders.[9]

Logical Relationship of Derivatives

Caption: Diverse therapeutic agents derived from the 1-phenylpiperidine-4-carboxylic acid scaffold.

Conclusion: An Enduring Legacy in Drug Discovery

The discovery of this compound, born from the serendipitous discovery of pethidine's analgesic properties, represents a pivotal moment in the history of pharmaceutical sciences. It fundamentally altered the course of analgesic drug development and introduced a versatile and enduring scaffold that continues to be a source of novel therapeutics. From potent opioids to treatments for CNS disorders and gastrointestinal issues, the derivatives of this foundational molecule are a testament to the power of synthetic chemistry to address a wide spectrum of medical needs. The ongoing exploration of new derivatives ensures that the legacy of 1-phenylpiperidine-4-carboxylic acid will continue to shape the future of medicine.

References

-

Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]

- Eisleb, O. (1941). Neue Synthesen in der Piperidin-Reihe. Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(8), 1433-1450.

- Gupta, P. K., & Singh, P. (2018). Phenylpiperidines. In Opioids (pp. 169-204). Academic Press.

-

Homi Bhabha Centre for Science Education. PETHIDINE. [Link]

- Google Patents. (2016).

-

Wikipedia. Pethidine. [Link]

- Google Patents. (2011). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

Scribd. Pethidine: Synthesis and Metabolism. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 3. Pethidine - Wikipedia [en.wikipedia.org]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. scribd.com [scribd.com]

- 6. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. painphysicianjournal.com [painphysicianjournal.com]

- 9. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides an in-depth examination of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a pivotal building block in modern medicinal chemistry and pharmaceutical development. We will establish its definitive IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-proven synthetic pathway with a focus on the causal relationships behind procedural choices. Furthermore, this guide outlines a comprehensive analytical workflow for structural verification and purity assessment, ensuring a self-validating system for researchers. The applications of this compound as a versatile scaffold in the synthesis of complex bioactive molecules, particularly in neuroscience and pain management research, are also explored. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this key intermediate.

Definitive Nomenclature and Molecular Structure

The correct and unambiguous identification of chemical entities is foundational to scientific research. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: This compound []

This name is derived by identifying the core heterocyclic system, which is a piperidine ring. A phenyl group is substituted on the nitrogen atom (position 1), and a carboxylic acid group is located at position 4. The "hydrochloride" suffix indicates that the molecule is supplied as a salt, formed by the reaction of the basic piperidine nitrogen with hydrochloric acid. This salt form is often preferred in research and development due to its increased stability and solubility in aqueous media compared to the free base.[2]

Synonyms: 1-Phenyl-4-piperidinecarboxylic acid hydrochloride[] CAS Number: 209005-67-4 (for the hydrochloride salt)[3] Parent Compound CAS: 94201-40-8 (for the free base, 1-phenylpiperidine-4-carboxylic acid)[4][5]

The molecular structure, depicted below, consists of a saturated six-membered piperidine ring, which provides a rigid, three-dimensional scaffold. The N-phenyl group and the C4-carboxylic acid serve as critical functional handles for further chemical modification.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in experimental design, including reaction setup, purification, and formulation. The data below is aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₂ (Free Base) C₁₂H₁₆ClNO₂ (HCl Salt) | [4],[3] |

| Molecular Weight | 205.25 g/mol (Free Base) 241.71 g/mol (HCl Salt) | [4],[3] |

| Appearance | Solid | [3] |

| Purity | ≥98% (Typical) | [4] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [4] |

| Computed LogP | 1.9876 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Mechanistic Rationale

The synthesis of 1-phenylpiperidine-4-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical approach begins with the commercially available and less expensive piperidine-4-carboxylic acid (isonipecotic acid).[6] The strategy hinges on two key transformations: esterification to protect the carboxylic acid and subsequent N-arylation.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Objective: To protect the carboxylic acid functional group as an ethyl ester.

-

Causality: The free carboxylic acid can interfere with the subsequent N-arylation step by acting as a competing nucleophile or by deactivating the catalyst. Esterification prevents these side reactions, thereby improving the yield and purity of the desired product.[6]

-

Procedure:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C. The thionyl chloride reacts with ethanol to form HCl in situ, which catalyzes the esterification.

-

After the addition is complete, warm the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude ethyl piperidine-4-carboxylate hydrochloride is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the ester as a free base.

-

Step 2: N-Arylation of Ethyl Piperidine-4-carboxylate

-

Objective: To form the C-N bond between the piperidine nitrogen and a phenyl group.

-

Causality: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient for forming C-N bonds. This method offers high functional group tolerance and generally proceeds with excellent yields. The choice of ligand (e.g., BINAP, XPhos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product.

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon), add ethyl piperidine-4-carboxylate (1.0 eq), bromobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

-

Add a strong base, such as sodium tert-butoxide (1.4 eq), and an anhydrous solvent like toluene.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-phenylpiperidine-4-carboxylate.

-

Step 3 & 4: Hydrolysis and Salt Formation

-

Objective: To deprotect the ester and form the final hydrochloride salt.

-

Causality: Basic or acidic hydrolysis cleaves the ester to reveal the carboxylic acid. The final salt formation step is performed to generate a stable, crystalline solid that is easier to handle and purify.

-

Procedure:

-

Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure and acidify the remaining aqueous solution to a pH of ~2-3 with 1M HCl.

-

Extract the product into an organic solvent. To obtain the hydrochloride salt directly, after acidification, concentrate the solution to dryness or precipitate the product by adding a non-polar solvent like diethyl ether, then collect by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

-

Analytical Validation and Quality Control

A multi-technique approach is required to confirm the identity, structure, and purity of the final compound. This protocol constitutes a self-validating system.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Method: A reverse-phase (RP) HPLC method is suitable.[7]

-

Column: C18 column (e.g., Newcrom R1).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV at 254 nm.

-

Acceptance Criterion: Purity ≥ 98%.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phenyl group, as well as the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The spectrum will confirm the number of unique carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is typically used.

-

Expected Ion: In positive ion mode, the analysis should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 206.12.

-

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial starting material and structural scaffold in the synthesis of APIs.[8] Its value lies in the combination of its rigid piperidine core and its two distinct functional groups.

-

Versatile Chemical Scaffold: The piperidine ring provides a well-defined three-dimensional geometry, which is often beneficial for specific binding to biological targets like receptors and enzymes.

-

Intermediate for Analgesics: The N-phenylpiperidine substructure is a core component of many potent opioid analgesics, including fentanyl and its analogues. While this specific compound is a precursor, related structures like 4-phenylpiperidine-4-carboxylic acid are key intermediates in the synthesis of analgesics such as pethidine (meperidine).[9]

-

Neuroscience Research: The N-phenylpiperidine motif is explored in the development of agents targeting the central nervous system (CNS), including psychoactive substances and potential treatments for neurological disorders.[2][8] The structure allows for systematic modifications to probe structure-activity relationships (SAR) for neurotransmitter systems.

-

Drug Formulation: The hydrochloride salt form enhances aqueous solubility, which is a critical attribute for compounds intended for biological testing and potential drug formulation.[2]

Conclusion

This compound is a compound of significant strategic importance for professionals in chemical synthesis and drug discovery. Its well-defined structure, characterized by the IUPAC name This compound , provides a robust platform for the development of novel therapeutics. The synthetic and analytical protocols detailed in this guide offer a reliable framework for its preparation and validation, ensuring the high quality required for advanced research applications. Its continued use as a versatile building block underscores the enduring importance of the piperidine scaffold in medicinal chemistry.

References

-

1-Phenylpiperidine-4-carboxylic acid. SIELC Technologies. [Link]

-

4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259. PubChem, National Center for Biotechnology Information. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

1-Phenylpiperidine: Synthesis, Properties, and Applications in Organic Chemistry and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1 Phenylpiperidine 4 Carboxylic Acid. Cenmed Enterprises. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. 10-220355 - 1-phenylpiperidine-4-carboxylic-acid | 94201-4… [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. cenmed.com [cenmed.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Phenylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Properties, Synthesis, Analysis, and Applications

Abstract: This technical guide provides an in-depth examination of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a pivotal chemical intermediate in modern pharmaceutical development. We will explore its fundamental physicochemical properties, discuss general synthetic strategies and analytical characterization methodologies, and detail its significant applications in the discovery of novel therapeutics, particularly in the fields of analgesia and neuroscience. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize or are investigating phenylpiperidine scaffolds in their work.

Introduction: The Phenylpiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold in drug design. When functionalized with a phenyl group, the resulting phenylpiperidine core becomes a cornerstone for many centrally active agents.[2]

Historically, this scaffold is most famously associated with the opioid class of analgesics, including meperidine and fentanyl.[2] However, its utility extends far beyond pain management. Derivatives have been developed as potent and selective inhibitors of monoamine neurotransmitter re-uptake for treating depression and other CNS disorders.[3] this compound serves as a critical and versatile building block, providing a pre-functionalized core for chemists to elaborate into more complex and biologically active molecules.[4][5] The hydrochloride salt form is particularly advantageous as it typically enhances aqueous solubility and stability, facilitating its use in both synthetic reactions and biological screening assays.[4]

Physicochemical Properties and Key Identifiers

A precise understanding of a compound's properties is the foundation of all subsequent research and development. The key characteristics of this compound and its corresponding free base are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| CAS Number | 209005-67-4 | [6][7] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [6][7] |

| Molecular Weight | 241.71 g/mol | [6][7] |

| Synonyms | 4-Piperidinecarboxylic acid, 1-phenyl-, hydrochloride | [7] |

| Free Acid Name | 1-Phenylpiperidine-4-carboxylic acid | [8][9] |

| Free Acid CAS | 94201-40-8 | [8][9][10] |

| Free Acid Formula | C₁₂H₁₅NO₂ | [9][11][12] |

| Free Acid Mol. Wt. | 205.26 g/mol | [8][9][11] |

| Appearance | White to off-white solid | [7] |

Synthesis and Manufacturing Considerations

This compound is not a final drug product but a crucial synthetic intermediate. Its synthesis is a key step in the production of more complex active pharmaceutical ingredients (APIs). While multiple proprietary routes exist, a common and logical approach involves the N-arylation of a pre-existing piperidine-4-carboxylic acid derivative.

The causality behind this strategy is efficiency; it is often more straightforward to construct the piperidine ring first and then introduce the phenyl group, rather than building the ring with the phenyl group already attached.

Considerations for large-scale production often focus on optimizing the N-arylation step to maximize yield and minimize catalyst loading, which can be a significant cost driver and a source of impurities that must be purged in downstream processing.[13]

Analytical Characterization

Ensuring the identity, purity, and quality of a chemical intermediate is non-negotiable in drug development. A multi-pronged analytical approach is required. High-Performance Liquid Chromatography (HPLC) is a workhorse technique for assessing purity.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a self-validating system as it includes a system suitability check to ensure the chromatographic system is performing correctly before sample analysis.

-

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for MS compatibility or standard UV, respectively)[10]

-

Reference standard of this compound

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution.

-

Data Processing: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).

-

For unequivocal structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[14]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential.

-

Analgesics: This compound is a direct precursor or structural analog to intermediates used in the synthesis of potent analgesics.[4] The core structure is readily apparent in drugs like meperidine. By modifying the carboxylic acid and the phenyl ring, chemists can fine-tune potency, selectivity for opioid receptor subtypes, and pharmacokinetic properties.[2]

-

Neuroscience and CNS Disorders: The phenylpiperidine scaffold is a privileged structure for targeting the central nervous system. This intermediate is used in research to synthesize novel compounds for studying neurotransmitter systems.[4][5] For example, derivatives are investigated as monoamine re-uptake inhibitors, which are a cornerstone in the treatment of depression and other mood disorders.[3]

-

Organic Synthesis: Beyond specific therapeutic areas, it serves as a valuable building block in organic chemistry, allowing for the efficient creation of complex molecular architectures for various research purposes.[4][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The compound is classified as hazardous, and appropriate precautions are mandatory.

| Hazard Type | GHS Statement | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed | [15][16] |

| Skin Irritation | H315: Causes skin irritation | [15][16] |

| Eye Irritation | H319: Causes serious eye irritation | [15][16] |

| Respiratory Irritation | H335: May cause respiratory irritation | [16][17] |

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][18]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid all personal contact.[17] Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, dry, and well-ventilated location.[18] Keep the container tightly closed to prevent moisture absorption and contamination.[18]

-

Spills: In case of a spill, avoid generating dust.[17] Sweep up the solid material carefully and place it into a suitable, labeled container for disposal.[18]

Conclusion

This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and versatile carboxylic acid handle provide a reliable starting point for the synthesis of novel compounds targeting complex diseases. From potent analgesics to next-generation CNS therapies, the journey of discovery often begins with foundational building blocks like this one. A thorough understanding of its properties, handling requirements, and analytical controls is essential for any researcher or organization aiming to leverage its full potential in the pursuit of new medicines.

References

-

ChemWhat. (n.d.). This compound CAS#: 209005-67-4. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Chemchart. (n.d.). 1-Phenylpiperidine-4-carboxylic acid (94201-40-8). Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1 Phenylpiperidine 4 Carboxylic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Phenylpiperidine: Synthesis, Properties, and Applications. Retrieved from [Link]

-

Halmai, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(5), 5684-5704. Retrieved from [Link]

-

Fisher Scientific. (2023, September 25). Safety Data Sheet - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023990, 1-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19259, 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. Retrieved from [Link]

- Google Patents. (2011). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

ChemSynthesis. (n.d.). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Retrieved from [Link]

- Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2S), S123-S138.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 10-220355 - 1-phenylpiperidine-4-carboxylic-acid | 94201-4… [cymitquimica.com]

- 8. 1-Phenylpiperidine-4-carboxylic acid - [sigmaaldrich.com]

- 9. cenmed.com [cenmed.com]

- 10. 1-Phenylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 11. 1-Phenylpiperidine-4-carboxylic acid (94201-40-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. 1-Phenylpiperidine-4-carboxylic acid | C12H15NO2 | CID 3023990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-phenylpiperidine-4-carboxylic acid(94201-40-8) 1H NMR [m.chemicalbook.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

The Cornerstone of Neuropharmacology: A Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the pivotal role of 1-Phenylpiperidine-4-carboxylic acid hydrochloride in the landscape of neuroscience. Far more than a mere synthetic intermediate, this compound represents a foundational scaffold upon which a significant portion of modern neuropharmacology has been built. Its structural versatility has given rise to a diverse array of potent and selective modulators of key central nervous system (CNS) targets, including opioid receptors, dopamine transporters, and serotonin transporters. This guide will delve into the core chemical properties, strategic synthetic derivatizations, and profound neuropharmacological implications of this molecule. We will explore the nuanced structure-activity relationships that govern target engagement and provide detailed experimental protocols for the synthesis of key derivatives. Through a synthesis of established literature and practical insights, this document aims to empower researchers to fully leverage the potential of the 1-phenylpiperidine-4-carboxylic acid scaffold in the ongoing quest for novel therapeutics for neurological and psychiatric disorders.

Introduction: The Privileged Scaffold in CNS Drug Discovery

The 4-phenylpiperidine moiety is a classic example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing high-affinity ligands for more than one type of receptor or enzyme target. This compound stands as a testament to this concept, serving as a critical building block for a multitude of clinically significant drugs. Its strategic importance lies in its inherent structural features: a rigid piperidine ring that orients substituents in a defined three-dimensional space, a phenyl group that can engage in crucial aromatic interactions with protein targets, and a carboxylic acid handle that allows for diverse chemical modifications. This guide will illuminate the journey from this foundational molecule to potent neuropharmacological agents, providing both the theoretical underpinnings and the practical knowledge necessary for its application in modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 209005-67-4 | |

| Molecular Formula | C₁₂H₁₆ClNO₂ | |

| Molecular Weight | 241.71 g/mol | |

| Appearance | Solid | |

| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. |

Synthesis and Derivatization: Unlocking Pharmacological Diversity

The true power of this compound lies in its synthetic tractability. The carboxylic acid and the secondary amine (after deprotection of the phenyl group or in related non-N-phenylated precursors) serve as key functional handles for derivatization.

General Synthetic Strategies

Two primary modifications unlock the pharmacological potential of this scaffold:

-

Modification of the Carboxylic Acid: The carboxylic acid is most commonly converted to an ester, which is a key pharmacophore for opioid activity, as seen in pethidine (meperidine). This is typically achieved through Fischer esterification.

-

N-Alkylation/Arylation: The piperidine nitrogen is a crucial point for modification to influence potency and selectivity for various CNS targets. This is often accomplished via reductive amination or direct N-alkylation with alkyl halides.

Experimental Protocol: Synthesis of Pethidine (Meperidine) from a 1-Phenylpiperidine-4-carboxylic acid Precursor

This protocol provides a representative example of how the 1-phenylpiperidine-4-carboxylic acid scaffold is utilized to synthesize a clinically important opioid analgesic. This is a multi-step synthesis that begins with precursors to the target molecule.

Step 1: Esterification of a protected 1-Methyl-4-phenylpiperidine-4-carboxylic acid

-

Rationale: The carboxylic acid is converted to its ethyl ester, a critical moiety for mu-opioid receptor binding. An acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.

-

Materials: 1-Methyl-4-phenylpiperidine-4-carboxylic acid, absolute ethanol, concentrated sulfuric acid, anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution.

-

Procedure:

-

Suspend 1-Methyl-4-phenylpiperidine-4-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine).

-

Step 2: N-Alkylation (Illustrative for other derivatives)

-

Rationale: To synthesize other derivatives, the piperidine nitrogen can be alkylated. Reductive amination is a common and efficient method.

-

Materials: 4-Phenylpiperidine-4-carboxylic acid ethyl ester, an appropriate aldehyde or ketone (e.g., formaldehyde for methylation), sodium triacetoxyborohydride, dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-Phenylpiperidine-4-carboxylic acid ethyl ester (1 equivalent) and the aldehyde/ketone (1.2 equivalents) in DCM.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-alkylated derivative.

-

The Pivotal Role in Neuroscience: Targeting Key CNS Pathways

Derivatives of 1-Phenylpiperidine-4-carboxylic acid have profoundly impacted neuroscience by providing chemical tools and therapeutic agents that modulate critical neurotransmitter systems.

Opioid Receptor Modulation

The 4-phenylpiperidine scaffold is a cornerstone of synthetic opioid analgesics. Pethidine (meperidine), a direct derivative, was one of the first fully synthetic opioids and remains in clinical use.

-

Mechanism of Action: Pethidine and its analogs act primarily as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels. These events collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in analgesia.

Dopamine Transporter (DAT) Inhibition

Modification of the 4-phenylpiperidine scaffold has yielded potent dopamine transporter (DAT) inhibitors. These compounds are valuable research tools for studying the dopaminergic system and have therapeutic potential for conditions like ADHD and depression.

-

Mechanism of Action: DAT inhibitors bind to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission.

Serotonin Transporter (SERT) Inhibition

The 4-phenylpiperidine scaffold is also present in selective serotonin reuptake inhibitors (SSRIs), which are first-line treatments for depression and anxiety disorders.

-

Mechanism of Action: Similar to DAT inhibitors, SSRIs derived from this scaffold bind to the serotonin transporter (SERT), preventing the reuptake of serotonin from the synapse. This increases the synaptic concentration of serotonin, potentiating serotonergic neurotransmission.

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-phenylpiperidine derivatives is highly dependent on the nature and position of substituents.

-

Piperidine Nitrogen (N1): The substituent at the N1 position is a key determinant of activity. Small alkyl groups like methyl are often found in opioid agonists. Larger, more complex substituents can shift activity towards DAT and SERT inhibition.

-

4-Position Phenyl Ring: Substituents on the phenyl ring can influence potency and selectivity. For example, a meta-hydroxyl group on the phenyl ring is a common feature in potent opioid analgesics, mimicking a key interaction of morphine.

-

4-Position Carboxylic Acid Derivative: As mentioned, an ester at this position is crucial for opioid agonism. Conversion to other functional groups can dramatically alter the pharmacological profile.

Table of Representative Derivatives and their Biological Activity:

| Compound Class | Representative Derivative | Target | Affinity (Ki, nM) |

| Opioid Agonist | Pethidine (Meperidine) | μ-Opioid Receptor | ~100-500 |

| DAT Inhibitor | GBR 12935 Analogue | Dopamine Transporter (DAT) | 113-116 |

| SERT Inhibitor | Paroxetine Analogue | Serotonin Transporter (SERT) | 2-400 |

| Sigma Receptor Ligand | Various Derivatives | Sigma-1 Receptor | 1-10 |

Conclusion